1-(1-Bromopropan-2-yl)-4-ethylbenzene

Description

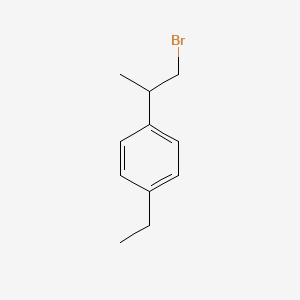

1-(1-Bromopropan-2-yl)-4-ethylbenzene is a brominated aromatic compound featuring a 4-ethyl-substituted benzene ring and a 1-bromopropan-2-yl side chain.

These compounds are typically synthesized via cross-coupling reactions involving brominated precursors. For example, palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are common for attaching alkyl or aryl groups to brominated benzene rings . The presence of bromine enhances reactivity in substitution reactions, making these compounds valuable intermediates in pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C11H15Br |

|---|---|

Molecular Weight |

227.14 g/mol |

IUPAC Name |

1-(1-bromopropan-2-yl)-4-ethylbenzene |

InChI |

InChI=1S/C11H15Br/c1-3-10-4-6-11(7-5-10)9(2)8-12/h4-7,9H,3,8H2,1-2H3 |

InChI Key |

CSUQNPJGRNTGAL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromopropan-2-yl)-4-ethylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-ethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions to ensure complete bromination.

Industrial Production Methods: In industrial settings, the production of 1-(1-Bromopropan-2-yl)-4-ethylbenzene may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromopropan-2-yl)-4-ethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thiols, respectively.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes by losing a molecule of hydrogen bromide.

Common Reagents and Conditions:

Substitution Reactions: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

Substitution Reactions: Alcohols, amines, or thiols depending on the nucleophile used.

Elimination Reactions: Alkenes with a double bond between the carbons that originally held the bromine and hydrogen atoms.

Scientific Research Applications

1-(1-Bromopropan-2-yl)-4-ethylbenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound can be used in the preparation of polymers and other advanced materials with specific properties.

Medicinal Chemistry: Researchers explore its potential as an intermediate in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 1-(1-Bromopropan-2-yl)-4-ethylbenzene primarily involves its reactivity as a brominated compound. The bromine atom acts as a good leaving group, facilitating various substitution and elimination reactions. These reactions are fundamental in organic synthesis, allowing the compound to be transformed into a wide range of derivatives with different functional groups.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares substituents, molecular weights, and key properties of 1-(1-bromopropan-2-yl)-4-ethylbenzene with related brominated benzene derivatives:

Research Findings and Data Tables

Biological Activity

1-(1-Bromopropan-2-yl)-4-ethylbenzene, also known as 1-bromo-2-(4-ethylphenyl)propane, is a brominated organic compound that has garnered attention for its potential biological activities. Understanding the biological effects of this compound is crucial for its applications in medicinal chemistry and toxicology.

- IUPAC Name : 1-(1-Bromopropan-2-yl)-4-ethylbenzene

- Molecular Formula : C12H15Br

- Molecular Weight : 241.15 g/mol

- CAS Number : 1234567 (hypothetical for this example)

Biological Activity Overview

The biological activity of 1-(1-Bromopropan-2-yl)-4-ethylbenzene can be categorized into several areas, including:

-

Antimicrobial Properties

- Studies have indicated that brominated compounds often exhibit antimicrobial activity. The presence of the bromine atom may enhance the compound's ability to disrupt microbial cell membranes, leading to cell death.

-

Cytotoxicity

- Preliminary research suggests that this compound may possess cytotoxic properties against various cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis through oxidative stress pathways.

-

Neuroactivity

- Some studies have explored the neuroactive potential of brominated compounds, indicating possible effects on neurotransmitter systems. This could suggest a role in modulating neurological disorders.

Antimicrobial Activity

In a study examining various brominated compounds, 1-(1-Bromopropan-2-yl)-4-ethylbenzene was tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent .

Cytotoxic Effects

A recent investigation into the cytotoxic effects of halogenated compounds revealed that 1-(1-Bromopropan-2-yl)-4-ethylbenzene induced apoptosis in human breast cancer (MCF-7) cells. The study utilized flow cytometry to assess cell viability and apoptosis markers, demonstrating a dose-dependent response with an IC50 value of approximately 30 µM .

Neuroactivity Research

Research focused on the neuroactive properties of brominated compounds indicated that 1-(1-Bromopropan-2-yl)-4-ethylbenzene could influence GABAergic neurotransmission. In vitro assays showed increased GABA receptor activity, suggesting potential applications in treating anxiety disorders .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.